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Executive Summary

In the high-stakes environment of structure-based drug design (SBDD), the benzamidine
scaffold serves as a critical pharmacophore, particularly for targeting serine proteases (e.g.,
Thrombin, Factor Xa, Trypsin). 2-Chloro-4-hydroxybenzenecarboximidamide (CAS
1260883-61-1) represents a specialized intermediate where the electronic and steric properties
of the amidine headgroup are modulated by ortho-chloro and para-hydroxy substitutions.

Accurate molecular weight determination is not merely a box-checking exercise; it is the
fundamental basis for stoichiometric precision in synthesis and the primary validation metric in
high-throughput screening (HTS) libraries. This guide provides a definitive technical analysis of
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the physicochemical properties, mass spectrometry profiling, and handling protocols for this
specific chemical entity.

Part 1: Structural & Molecular Weight Analysis
The Physicochemical Identity

The molecule consists of a benzene core substituted with three distinct functional groups: a
carboximidamide (amidine) group at position 1, a chlorine atom at position 2, and a hydroxyl
group at position 4.

Table 1: Core Chemical Data

Property Value Notes
2-Chloro-4-
o _Also known as 2-Chloro-4-
IUPAC Name hydroxybenzenecarboximidami o
hydroxybenzamidine
de
_ Unique identifier for database
CAS Registry Number 1260883-61-1 o
verification
Molecular Formula C7H7CIN20 Count: 7C,7H,1Cl,2N,10
) Based on standard atomic
Average Molecular Weight 170.596 g/mol )
weights
Monoisotopic Mass 170.0247 Da Based on 12C, 1H, 35Cl, 14N, 160
For ESI-MS detection (Positive
Exact Mass ([M+H]*) 171.0325 Da

Mode)

Theoretical Calculation Logic

For high-precision analytical work (e.g., HRMS), relying on "Average Molecular Weight" is
insufficient due to the significant mass defect and isotopic distribution of Chlorine.

e Carbon (Cv):

e Hydrogen (H7):
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Nitrogen (N2):

Oxygen (0O1):

Chlorine (Cl1 - 3°Cl):

Total Monoisotopic Mass:170.02471 Da

Critical Insight: The presence of Chlorine creates a distinct "A+2" isotopic signature. While the
monoisotopic mass is ~170.02, the mass spectrum will show a secondary peak at ~172.02 with

approximately 32% relative abundance (due to 37Cl).

Part 2: Mass Spectrometry Profiling (The
"Fingerprint")

The Chlorine Isotope Effect

In drug development, confirming the identity of chlorinated intermediates requires analyzing the
isotopic envelope. Unlike simple organic molecules where the M+1 peak (*3C) is minor, 2-

Chloro-4-hydroxybenzenecarboximidamide exhibits a characteristic 3:1 intensity ratio
between the 3>Cl and 37Cl isotopologues.

Visualizing the Fragmentation Logic: The following diagram illustrates the expected ionization
and fragmentation pathway in Electrospray lonization (ESI) MS/MS, which is critical for

confirming the structure during QC.
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Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of ammonia (17 Da) is
diagnostic for the amidine functionality.

Analytical Protocol: LC-MS Verification

Objective: Confirm purity and identity of 2-Chloro-4-hydroxybenzenecarboximidamide.
Reagents:

e LC-MS Grade Acetonitrile (ACN).

o Milli-Q Water.

e Formic Acid (FA).

Workflow:

o Sample Prep: Dissolve 1 mg of substance in 1 mL of 50:50 Water:ACN with 0.1% FA. Vortex
for 30 seconds.

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pum).
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» Mobile Phase:

o A:Water + 0.1% FA.

o B:ACN + 0.1% FA.
o Gradient: 5% B to 95% B over 5 minutes. (Amidine is polar; expect early elution).
» Detection: ESI Positive Mode.

o Scan Range: 100-500 m/z.

o Target: Look for the [M+H]* doublet at 171/173.

Part 3: Salt Forms & Stoichiometry

In synthesis and biological assays, this molecule is rarely used as a free base due to the high
basicity of the amidine group (pKa ~11-12). It is most commonly isolated as a Hydrochloride
(HCI) salt.[1]

Stoichiometric Impact:

e Free Base MW: 170.59 g/mol [2]

¢ Monohydrochloride Salt (C7H7CIN20 - HCI):
o MW Calculation:

» Dosing Implication: If your protocol calls for 10 puM of the inhibitor, using the HCI salt mass
without correction will result in an 18% under-dosing error.

Handling Precaution: Amidine salts are often hygroscopic. When weighing for precise 1C50
assays:

o Equilibrate the vial to room temperature before opening.

e Weigh quickly or use a dry box.
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o Store stock solutions (DMSO) at -20°C; avoid repeated freeze-thaw cycles which can
degrade the amidine to an amide (hydrolysis).

Part 4: Drug Development Context[7]

Why this molecule? The 2-Chloro-4-hydroxybenzenecarboximidamide structure is a
"privileged scaffold" in medicinal chemistry.

e Amidine (P1 Ligand): Mimics the side chain of Arginine, forming a critical salt bridge with the
Aspartate residue (Asp189 in Trypsin) at the bottom of the S1 specificity pocket of serine
proteases.

e 2-Chloro (Ortho): Provides steric bulk that can twist the phenyl ring relative to the amidine,
potentially improving selectivity by excluding the molecule from smaller S1 pockets of related
proteases. It also lowers the pKa of the amidine slightly via inductive effects, potentially
improving membrane permeability.

e 4-Hydroxy (Para): Acts as a hydrogen bond donor/acceptor, often interacting with structural
water molecules or backbone carbonyls in the enzyme active site.

___§§l_t_]?31‘_igg(_3 Serine Protease
(Asp189 Interaction)
o 2-Chloro
2-Cl-4-OH-Benzamidine (Steric/Electronic)

4-Hydroxy

Amidine Group
(Arg Mimic)

(H-Bonding)

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each
substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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